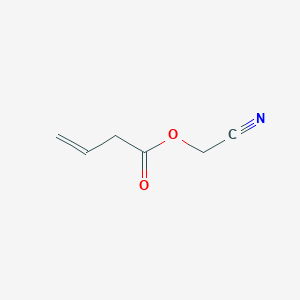

Cyanomethyl but-3-enoate

Description

Cyanomethyl but-3-enoate is an α,β-unsaturated ester characterized by a cyano (-CN) group attached to the methyl moiety of the ester functionality. Its structure comprises a but-3-enoic acid backbone esterified with a cyanomethyl group, yielding the formula CH₂=C(CO₂CH₂CN)CH₂. This compound is of interest in organic synthesis due to its electron-deficient double bond and the reactive cyano group, which can participate in cycloadditions, nucleophilic attacks, and polymerizations. Applications likely include intermediates for heterocyclic compounds (e.g., oxazoloquinolines or imidazoles) and functional materials.

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

cyanomethyl but-3-enoate |

InChI |

InChI=1S/C6H7NO2/c1-2-3-6(8)9-5-4-7/h2H,1,3,5H2 |

InChI Key |

HWDAAKOASCEAHK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(=O)OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Cyanomethyl but-3-enoate belongs to a broader class of α,β-unsaturated esters. Key comparisons with similar compounds are outlined below:

Structural Analogs

| Compound | Substituent (R) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | -CH₂CN | ~141.12 | α,β-unsaturated ester, -CN |

| Methyl but-3-enoate | -CH₃ | ~116.12 | α,β-unsaturated ester |

| 2-Hydroxypropyl but-3-enoate | -CH₂CH(OH)CH₃ | ~172.18 | α,β-unsaturated ester, -OH |

| Ethyl but-3-enoate | -CH₂CH₃ | ~130.14 | α,β-unsaturated ester |

- Substituent Effects: The cyano group in this compound enhances electrophilicity at the β-carbon, favoring Michael additions or cyclizations. In contrast, methyl and ethyl analogs exhibit lower reactivity due to the absence of electron-withdrawing groups. Hydroxypropyl derivatives (e.g., 2-hydroxypropyl but-3-enoate isomers) introduce hydrogen-bonding capability, increasing solubility in polar solvents .

Physical Properties

- Boiling Point/Solubility: The cyano group increases polarity, likely raising the boiling point of this compound compared to methyl/ethyl analogs. Solubility in aprotic solvents (e.g., DCM, THF) is expected to be moderate, whereas hydroxypropyl derivatives show higher aqueous solubility.

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cyclization Reactions

Table 2: Analytical Detection of But-3-enoate Esters

| Compound | Preferred Method (GC-MS/LC-HRMS) | Key m/z Fragments |

|---|---|---|

| 2-Hydroxypropyl but-3-enoate | GC-MS (quantitative) | 172 (M⁺), 115 |

| This compound | LC-HRMS (predicted) | 141 (M+H⁺), 98 |

Q & A

Q. What ethical frameworks apply when using this compound derivatives in biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.